molecular formula C15H28N2O3 B1391395 tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate CAS No. 873537-63-4

tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate

Cat. No.: B1391395
CAS No.: 873537-63-4
M. Wt: 284.39 g/mol
InChI Key: NTMDQWLDGSQTLJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C15H28N2O3. It is a derivative of piperidine and tetrahydropyran, featuring a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.

Mechanism of Action

Mode of Action

It is known that carbamates, a class of compounds to which this molecule belongs, typically act by interacting with their targets and causing changes in their function .

Pharmacokinetics

It is known that the compound has a boiling point of 308 °c and a density of 101 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, this compound is stored under inert gas at 2–8 °C, suggesting that it may be sensitive to temperature and oxygen exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate typically involves the reaction of piperidin-4-ylamine with tetrahydropyran-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed to convert the carbamate group to an amine.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: : Nucleophiles such as alkyl halides and aprotic solvents like dimethylformamide (DMF) are employed.

Major Products Formed

  • Oxidation: : Formation of piperidine-4-carboxylic acid derivatives.

  • Reduction: : Formation of piperidine-4-amine derivatives.

  • Substitution: : Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in chemical transformations.

  • Biology: : The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding assays.

  • Industry: : The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate: is structurally similar to other carbamate derivatives such as tert-butyl N-[1-(oxan-4-yl)pyrrolidin-3-yl]carbamate and tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate . its unique combination of the tert-butyl group and the piperidine ring sets it apart in terms of reactivity and biological activity.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and other fields.

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Biological Activity

Tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its efficacy against various diseases, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H28N2O3
  • Molecular Weight : 284.39 g/mol
  • CAS Number : 1909305-06-1
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may modulate pathways associated with cancer cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with piperidine structures have shown efficacy against human breast cancer cells, inhibiting the catalytic activity of PARP1, which is crucial for DNA repair mechanisms in cancer cells .

Table 1: IC50 Values of Related Compounds Against Cancer Cells

CompoundCell TypeIC50 (µM)
Compound 5eHuman Breast Cancer18
OlaparibHuman Breast Cancer57.3
This compoundTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar carbamate derivatives have demonstrated antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (µg/mL)
Compound 44MRSA0.78 - 3.125
Compound XEnterococcus faeciumTBD

Case Studies

  • Breast Cancer Treatment : A study published in Molecules evaluated the efficacy of piperidine-based compounds on breast cancer cells. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis through PARP inhibition .
  • Antibacterial Screening : In another study focusing on antimicrobial resistance, compounds similar to this compound were screened for their ability to combat resistant bacterial strains. The findings highlighted the potential of these compounds as new therapeutic agents against infections caused by resistant pathogens .

Properties

IUPAC Name

tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-12-4-8-17(9-5-12)13-6-10-19-11-7-13/h12-13H,4-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMDQWLDGSQTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tert-butyl piperidin-4-ylcarbamate (45.00 g, 225 mmol) and dihydro-2H-pyran-4(3H)-one (24.74 g, 247 mmol) were added to dichloromethane (1000 mL). Sodium triacetoxyborohydride (61.90 g, 292 mmol) was added, and the solution was stirred at room temperature for 16 hours. The solution was extracted with 1M sodium hydroxide and dried over anhydrous sodium sulfate. The solution was filtered and concentrated and purified by flash column chromatography on silica gel with 10% methanol (in dichloromethane) increasing to 20% methanol (in dichloromethane).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
24.74 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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